molecular formula C17H16O2 B15045680 (2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one

(2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one

Cat. No.: B15045680
M. Wt: 252.31 g/mol
InChI Key: CWNUDACRYAPXGT-SJCJKPOMSA-N
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Description

(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one lies in its specific stereochemistry and the presence of a methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-(4-methylphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10,12,17H,1-2H3/t12-,17-/m0/s1

InChI Key

CWNUDACRYAPXGT-SJCJKPOMSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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